molecular formula C20H43ClSi B102641 Chloro(dimethyl)octadecylsilane CAS No. 18643-08-8

Chloro(dimethyl)octadecylsilane

Cat. No. B102641
CAS RN: 18643-08-8
M. Wt: 347.1 g/mol
InChI Key: GZGREZWGCWVAEE-UHFFFAOYSA-N
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Description

Chloro(dimethyl)octadecylsilane is a white to off-white crystalline powder . It is used as a silylating reagent and for the preparation of hydrophobic surfaces and chain terminator .


Synthesis Analysis

Chloro(dimethyl)octadecylsilane is primarily used as a reagent in organic synthesis for the functionalization of the surfaces of various materials, such as silica, glass, and polymers . It can also be used as a precursor for the synthesis of hydrophobic silicon nanoparticles with fluorescence properties via a low-temperature colloid-chemical synthetic method .


Molecular Structure Analysis

The molecular formula of Chloro(dimethyl)octadecylsilane is C20H43ClSi . The compound consists of a long-chain hydrocarbon (18 carbons) bonded to a silicon atom through a carbon-silicon bond .


Chemical Reactions Analysis

Chloro(dimethyl)octadecylsilane is used as a reagent in organic synthesis for the functionalization of the surfaces of various materials . It is also often employed as a precursor in the synthesis of various organosilicon compounds .


Physical And Chemical Properties Analysis

Chloro(dimethyl)octadecylsilane is a solid with a melting point of 28-30 °C and a boiling point of 145-155 °C at 0.005 mmHg . It has a molecular weight of 347.09 .

Scientific Research Applications

  • Foliar Washoff of Pesticides by Rainfall : This study investigates the washoff of several insecticides applied on octadecylsilanized/trimethylsilanized glass or foliar surfaces under simulated rainfall conditions. The research highlights the impact of these coatings on pesticide retention and washoff, providing insights into agricultural applications (Cohen & Steinmetz, 1986).

  • Pyrolysis of Reversed-Phase High-Performance Liquid Chromatographic Packing Materials : This paper discusses the identification of bonded chains in reversed-phase high-performance liquid chromatographic stationary phases through pyrolysis coupled with gas chromatography or mass spectrometry. It offers valuable information on distinguishing various octadecylsilane preparations, useful in analytical chemistry (Mussche & Verzele, 1983).

  • High-Pressure Liquid Chromatography of Drugs : This research evaluates the performance of octadecylsilane as a chromatographic stationary phase for separating a range of drug substances, highlighting its predictability based on pKa and partition coefficient. This study is significant in pharmaceutical analysis (Twitchett & Moffat, 1975).

  • Structure-Function Relationships in High-Density Octadecylsilane Stationary Phases by Raman Spectroscopy : This study uses Raman spectroscopy to examine the effects of various factors on alkyl chain conformational order in octadecylsilane stationary phases. Such insights are crucial for understanding the physical chemistry of these phases (Ducey et al., 2002).

  • Paper Straws An Investigation into Surface Modification and Hydrophobization of Cellulose

    : This research explores the hydrophobization of paper using chloro(dimethyl)octadecylsilane in different solvents to improve the quality of paper straws. The study is relevant for the development of sustainable materials (Banyi & Hassett, 2019).

Safety And Hazards

Chloro(dimethyl)octadecylsilane is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage. It may also cause respiratory irritation (Category 3) . It is harmful if inhaled, absorbed through the skin, or swallowed .

Relevant Papers One relevant paper discusses the use of Chloro(dimethyl)octadecylsilane in the development of mesoporous silica nanoparticles for dual-pH-responsive codelivery of arsenic trioxide/paclitaxel against breast cancer cells .

properties

IUPAC Name

chloro-dimethyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGREZWGCWVAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066394
Record name Silane, chlorodimethyloctadecyl-
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Molecular Weight

347.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodimethyloctadecylsilane

CAS RN

18643-08-8
Record name Octadecyldimethylchlorosilane
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Record name Silane, chlorodimethyloctadecyl-
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Record name Silane, chlorodimethyloctadecyl-
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Record name Silane, chlorodimethyloctadecyl-
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Record name Chlorodimethyloctadecylsilane
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Record name Chlorodimethyloctadecylsilane
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Synthesis routes and methods

Procedure details

To the same reactor as used in Example 1 were added 82.2 g (0.25 mole) of octadecyldimethylsilanol, 330 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 75.5 g of octadecyldimethylchlorosilane.
Quantity
82.2 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloro(dimethyl)octadecylsilane
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Citations

For This Compound
111
Citations
P Das, A Saha, AR Maity, SC Ray, NR Jana - Nanoscale, 2013 - pubs.rsc.org
A simple low temperature colloid-chemical synthetic method is reported for size controlled synthesis of hydrophobic silicon nanoparticles in the 1–10 nm range. These silicon …
Number of citations: 34 pubs.rsc.org
N Banyi, J Hassett - STEM Fellowship Journal, 2021 - journal.stemfellowship.org
In order to improve the quality of paper straws, experiments involving the hydrophobization of paper, in a silylation reaction with chloro(dimethyl)octadecylsilane using various solvents, …
Number of citations: 1 journal.stemfellowship.org
AR Jose, U Sivasankaran, S Menon, KG Kumar - Analytical Methods, 2016 - pubs.rsc.org
Sudan dyes are synthetic colorants which were extensively used in food products before being banned due to their carcinogenic effect on living systems. To regulate their use and to …
Number of citations: 36 pubs.rsc.org
Y Lu, H Wang, G Wang, Y Wang, X Gu… - Se pu= Chinese Journal …, 2015 - europepmc.org
… C18 stationary phase (1 µm) was prepared by immobilization of chloro-dimethyl-octadecylsilane. Using carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral additive, the pCEC …
Number of citations: 6 europepmc.org
C Borriello, A Aurora, A Montone, L Tapfer… - …, 2011 - pagepressjournals.org
… methacrylate) (PMMA), and two kind of organomodified montmorillonites, Sodium clay (Dellite HPS) and organo-clay (Dellite 72T) sylilated by using chloro-dimethyl-octadecylsilane, are …
Number of citations: 1 www.pagepressjournals.org
A De Maria, A Aurora, A Montone, L Tapfer… - Journal of Nanoparticle …, 2011 - Springer
… of two kinds of commercially MMTs, a sodium montmorillonite (Dellite HPS) and an alkyl ammonium modified montmorillonite (Dellite 72T) by using chloro-dimethyl-octadecylsilane and …
Number of citations: 19 link.springer.com
Y Qiao, Z Sun, W Lu, A Han - MRS Online Proceedings Library (OPL), 2009 - cambridge.org
The thermal effect on the nanofluidic behaviors in a nanoporous silica gel is investigated experimentally. When a nanoporous silica gel is modified by silyl groups, its surface becomes …
Number of citations: 2 www.cambridge.org
H Zheng - qspace.library.queensu.ca
With increasing concerns over water contamination, the purification of water is critical. For water purification, filtration is widely used for its convenience, low cost, and efficiency. In this …
Number of citations: 0 qspace.library.queensu.ca
J Tang, Q Cao, G Tulevski, KA Jenkins, L Nela… - Nature …, 2018 - nature.com
High-performance logic circuits that are constructed on flexible or unconventional substrates are required for emerging applications such as real-time analytics. Carbon nanotube thin-…
Number of citations: 142 www.nature.com
Y Li, J Wang, J Xing, Y Wang… - Journal of Biomedical …, 2016 - Wiley Online Library
Scaffolds provide a physical support for osteoblasts and act as the medium to transfer mechanical stimuli to cells. To verify our hypothesis that the surface chemistry of scaffolds …
Number of citations: 13 onlinelibrary.wiley.com

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